

Pharmacological Profile of Prusogliptin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DBPR108**

Cat. No.: **B606979**

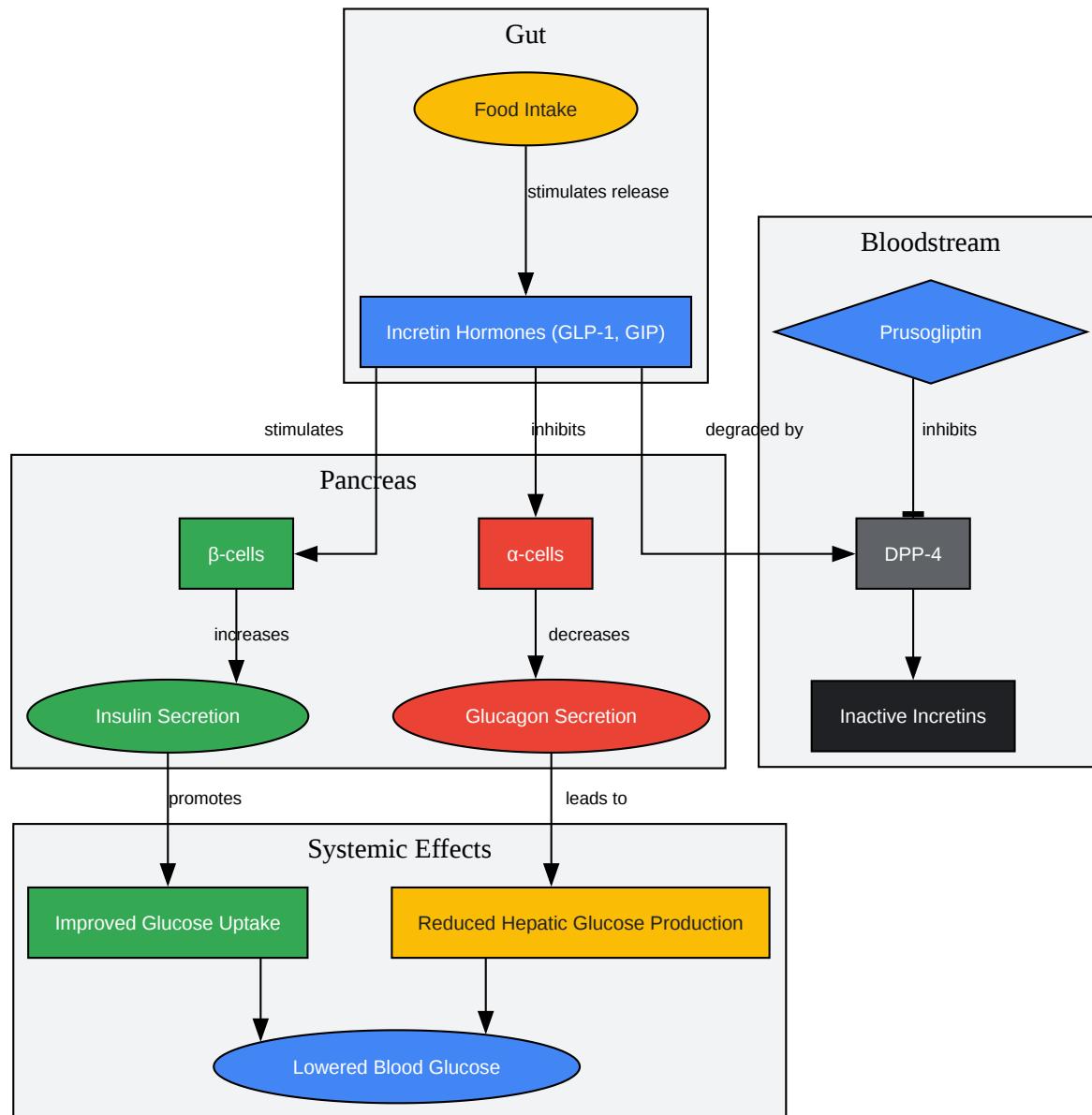
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prusogliptin (also known as **DBPR108**) is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.^[1] Developed by CSPC Ouyi Pharmaceutical, it has been approved in China for the treatment of type 2 diabetes mellitus (T2DM).^[2] This technical guide provides a comprehensive overview of the pharmacological profile of Prusogliptin, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action


Prusogliptin is an oral antihyperglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.^{[1][3]} DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).^{[1][3]} These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, Prusogliptin increases the circulating levels of active GLP-1 and GIP.^{[1][3]} This leads to:

- Glucose-dependent insulin secretion: Enhanced stimulation of insulin release from pancreatic β -cells in the presence of elevated blood glucose.[1][3]
- Suppression of glucagon secretion: Inhibition of glucagon release from pancreatic α -cells, which in turn reduces hepatic glucose production.[1][3]

This glucose-dependent mechanism of action results in a low risk of hypoglycemia.[1][3]

Signaling Pathway of Prusogliptin

[Click to download full resolution via product page](#)**Caption:** Prusogliptin's mechanism of action on the incretin pathway.

In Vitro Pharmacology

Prusogliptin is a potent and selective inhibitor of the DPP-4 enzyme.

DPP-4 Inhibition and Selectivity

Prusogliptin demonstrates high potency for DPP-4 with an IC₅₀ of 15 nM. It exhibits excellent selectivity over other dipeptidyl peptidases such as DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP), with IC₅₀ values greater than 50 nM for these enzymes.[\[1\]](#)

Enzyme	IC ₅₀ (nM)	Selectivity vs. DPP-4
DPP-4	15	-
DPP-2	> 50	> 3.3-fold
DPP-8	> 50	> 3.3-fold
DPP-9	> 50	> 3.3-fold
FAP	> 50	> 3.3-fold

Data from in vitro studies.[\[1\]](#)

In Vivo Pharmacology

In vivo studies have demonstrated the efficacy of Prusogliptin in improving glucose tolerance.

Preclinical Efficacy

In diet-induced obese mice, the combination of Prusogliptin and metformin was shown to improve glucose tolerability.[\[1\]](#)

Pharmacokinetics

The pharmacokinetic profile of Prusogliptin has been evaluated in healthy subjects and patients with type 2 diabetes.

Absorption

Prusogliptin is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration (Tmax) of 1.5 to 4 hours at steady state.[4][5][6][7]

Dose Proportionality and Accumulation

Exposure to Prusogliptin increases in a dose-proportional manner.[4][5][6][7] The accumulation ratio ranges from 0.85 to 1.3, indicating minimal drug accumulation with once-daily dosing.[4][5][6][7] Steady state is typically reached after four consecutive daily doses.[4][5][6][7]

Pharmacokinetic Parameters in Patients with T2DM (Multiple Doses)

Parameter	50 mg Once Daily	100 mg Once Daily	200 mg Once Daily
Cmax,ss (ng/mL)	119	256	567
Tmax,ss (h)	1.5 - 4	1.5 - 4	1.5 - 4
Accumulation Ratio (Rac)	0.85 - 1.3	0.85 - 1.3	0.85 - 1.3

Data from a Phase I study in Chinese patients with T2DM.[4][5][6][7]

Effect of Hepatic Impairment

A study in subjects with mild to moderate hepatic impairment showed that after a single 100 mg oral dose, the exposure to Prusogliptin was slightly higher in subjects with mild liver dysfunction and significantly increased in those with moderate liver dysfunction compared to healthy subjects.[8][9] The drug was well-tolerated in these populations.[8][9]

Pharmacodynamics

The pharmacodynamic effects of Prusogliptin are consistent with its mechanism of action as a DPP-4 inhibitor.

DPP-4 Inhibition

After multiple doses, the maximum inhibition of DPP-4 activity increased with higher doses, ranging from 62.1% to 89.4%.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Dose	Maximum DPP-4 Inhibition (%)
50 mg	62.1
100 mg	69.9
200 mg	89.4

Data from a Phase I study in Chinese patients with T2DM.[\[1\]](#)

Incretin Levels

Administration of Prusogliptin leads to an increase in active GLP-1 levels.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy and safety of Prusogliptin in patients with type 2 diabetes.

Monotherapy

A Phase III, randomized, double-blind, active and placebo-controlled study evaluated Prusogliptin 100 mg once daily in treatment-naïve patients with T2DM.[\[10\]](#)

- Primary Endpoint: At week 24, Prusogliptin demonstrated superiority to placebo and non-inferiority to sitagliptin in reducing HbA1c levels.[\[10\]](#)
- Long-term Efficacy: The glucose-lowering effect of Prusogliptin was sustained for up to 52 weeks.[\[10\]](#)

Treatment Group	Mean Change in HbA1c from Baseline at Week 24
Prusogliptin 100 mg	-0.63%
Sitagliptin 100 mg	-0.60%
Placebo	-0.02%

Data from a Phase III clinical trial.[\[10\]](#)

Add-on Therapy to Metformin

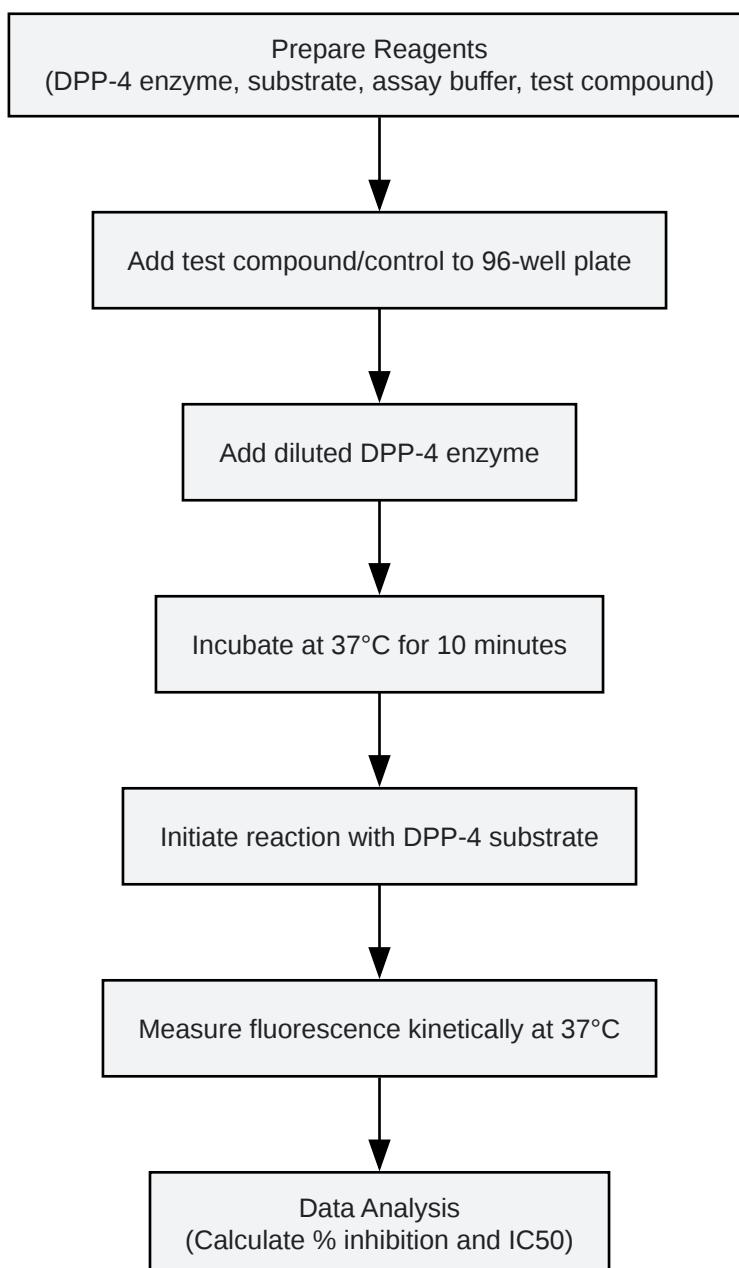
A 24-week, multi-center, randomized, double-blind, placebo-controlled, superiority, Phase III clinical trial assessed the efficacy and safety of Prusogliptin as an add-on therapy in patients with T2DM inadequately controlled with metformin.[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Primary Endpoint: At week 24, the Prusogliptin group showed a significantly greater reduction in HbA1c from baseline compared to the placebo group.[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Other Efficacy Measures: A higher proportion of patients in the Prusogliptin group achieved an HbA1c of 7.0% or less. Prusogliptin also led to greater reductions in fasting plasma glucose and 2-hour postprandial plasma glucose without causing weight gain.[\[11\]](#)

Treatment Group	Mean Change in HbA1c from Baseline at Week 24
Prusogliptin + Metformin	-0.70%
Placebo + Metformin	-0.07%

Data from a Phase III clinical trial.[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Safety and Tolerability


Across clinical trials, Prusogliptin has been shown to be safe and well-tolerated.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The overall frequency of adverse events was similar between the Prusogliptin and placebo groups.[\[11\]](#) A meta-analysis of three randomized controlled trials with 957 patients found a non-significant decrease in treatment-emergent adverse events and a non-significant increase in

treatment-emergent serious adverse events and drug-related adverse events compared to placebo.[\[14\]](#)

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Representative Protocol)

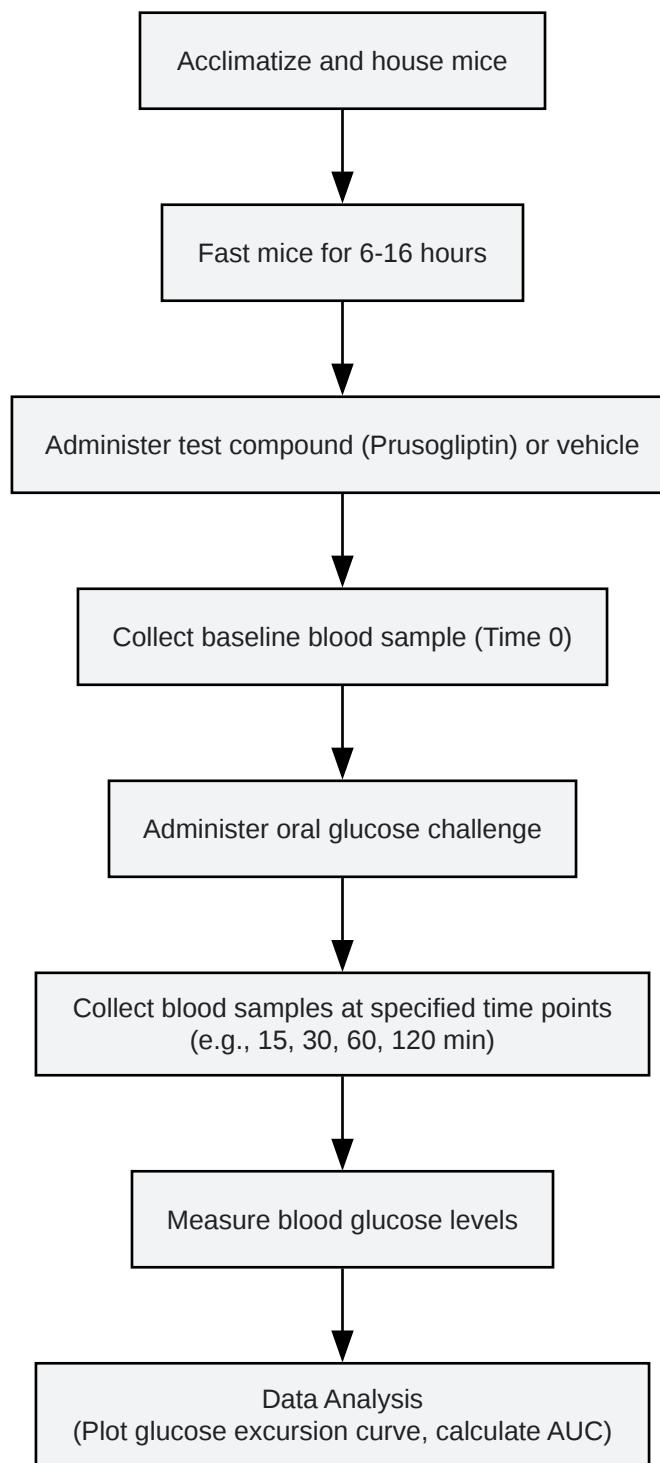
This protocol is based on a fluorometric method to determine the in vitro inhibitory activity of a test compound against DPP-4.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

Materials:

- Recombinant human DPP-4 enzyme
- DPP-4 substrate (e.g., Gly-Pro-AMC)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Test compound (Prusogliptin) and positive control (e.g., Sitagliptin)
- 96-well black microplate
- Fluorescence plate reader


Procedure:

- Reagent Preparation:
 - Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer.
 - Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
 - Prepare serial dilutions of the test compound and positive control.
- Assay Reaction:
 - Add the diluted test compound or control to the wells of the 96-well plate.
 - Add the diluted DPP-4 enzyme solution to each well.
 - Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
 - Initiate the reaction by adding the DPP-4 substrate solution to each well.

- Measurement:
 - Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percent inhibition of DPP-4 activity for each concentration of the test compound.
 - Calculate the IC50 value by fitting the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice (Representative Protocol)

This protocol describes a typical OGTT to evaluate the in vivo efficacy of a DPP-4 inhibitor.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vivo oral glucose tolerance test.

Materials:

- Male C57BL/6 mice
- Test compound (Prusogliptin)
- Vehicle control
- Glucose solution
- Glucometer and test strips
- Blood collection supplies

Procedure:

- Animal Preparation:
 - Acclimatize mice to the housing conditions for at least one week.
 - Fast the mice for 6-16 hours with free access to water.
- Dosing and Glucose Challenge:
 - Administer the test compound or vehicle via oral gavage at a predetermined time before the glucose challenge.
 - Collect a baseline blood sample from the tail vein (Time 0).
 - Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
- Blood Sampling and Glucose Measurement:
 - Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
 - Measure blood glucose concentrations using a glucometer.
- Data Analysis:
 - Plot the mean blood glucose concentration versus time for each treatment group.

- Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.
- Perform statistical analysis to compare the treatment groups.

Conclusion

Prusogliptin is a potent, selective, and orally bioavailable DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile that supports once-daily dosing. Clinical trials have demonstrated its efficacy in improving glycemic control, both as monotherapy and as an add-on to metformin, with a good safety and tolerability profile. Prusogliptin represents a valuable therapeutic option for the management of type 2 diabetes mellitus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meliordiscovery.com [meliordiscovery.com]

- 9. A Phase I Clinical Study of the Pharmacokinetics and Safety of Prusogliptin Tablets in Subjects with Mild to Moderate Hepatic Insufficiency and Normal Liver Function [pubmed.ncbi.nlm.nih.gov]
- 10. Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Prusogliptin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606979#pharmacological-profile-of-prusogliptin\]](https://www.benchchem.com/product/b606979#pharmacological-profile-of-prusogliptin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com